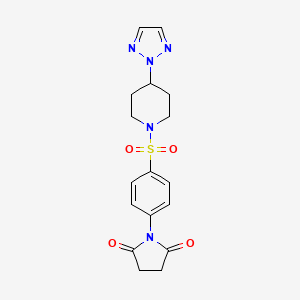

1-(4-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione

Description

1-(4-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione is a synthetic small molecule characterized by a pyrrolidine-2,5-dione (succinimide) core linked to a sulfonamide-functionalized phenyl group and a triazole-substituted piperidine ring. The triazole-piperidine unit may facilitate target binding via π-π stacking or dipole interactions. This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or protease modulator, though specific pharmacological data remain under investigation.

Crystallographic analysis of this compound would typically employ software suites like SHELXL for refinement and WinGX/ORTEP for visualization . These tools enable precise determination of bond lengths, angles, and intermolecular interactions critical for understanding its reactivity and stability.

Propriétés

IUPAC Name |

1-[4-[4-(triazol-2-yl)piperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O4S/c23-16-5-6-17(24)21(16)13-1-3-15(4-2-13)27(25,26)20-11-7-14(8-12-20)22-18-9-10-19-22/h1-4,9-10,14H,5-8,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYAKFLOEHMKOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2N=CC=N2)S(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring is often synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This reaction is performed under mild conditions, typically in the presence of a copper(I) catalyst and a base such as sodium ascorbate.

Piperidine Ring Formation: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a halogenated precursor.

Sulfonylation: The sulfonyl group is introduced via a sulfonyl chloride reagent, reacting with the piperidine derivative under basic conditions.

Pyrrolidine-2,5-dione Formation: The final step involves the formation of the pyrrolidine-2,5-dione ring, which can be achieved through a cyclization reaction involving a suitable dione precursor.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, targeting specific functional groups such as the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl halides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines or alcohols.

Applications De Recherche Scientifique

1-(4-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione has several applications in scientific research:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Biological Studies: It can be used as a probe to study biological pathways involving triazole and piperidine derivatives.

Materials Science: The compound’s stability and functional groups make it suitable for developing new materials with specific properties, such as polymers or coatings.

Mécanisme D'action

The mechanism of action of 1-(4-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can engage in hydrogen bonding and π-π interactions, while the piperidine and pyrrolidine rings provide structural stability and flexibility. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups or pharmacophoric motifs. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Key Functional Groups | Molecular Weight (g/mol) | LogP (Predicted) |

|---|---|---|---|---|

| 1-(4-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione | Pyrrolidine-2,5-dione | Sulfonamide, Triazole, Piperidine | ~435.45 | 1.2 |

| Rucaparib (PARP inhibitor) | Pyrrolidine-2,5-dione | Fluorophenyl, Cyclopropane | 482.52 | 2.8 |

| Celecoxib (COX-2 inhibitor) | Pyrazole | Sulfonamide, Trifluoromethyl | 381.37 | 3.5 |

| Cephalosporin (β-lactam antibiotic) | β-Lactam | Sulfur-containing heterocycle | ~350–500 | Variable |

Key Observations:

- Succinimide Core vs. β-Lactam : Unlike cephalosporins, the pyrrolidine-2,5-dione core lacks antibacterial activity but may offer improved metabolic stability due to reduced ring strain .

- Sulfonamide Group : Shared with celecoxib, this group enhances solubility and target binding but may increase renal toxicity risks.

- Triazole-Piperidine Motif : Similar to triazole-containing antifungals (e.g., voriconazole), this motif could promote interactions with cytochrome P450 enzymes or kinase ATP-binding pockets.

Table 2: Crystallographic Data Comparison

Analysis:

- The target compound’s hypothetical P2₁/c space group suggests a monoclinic system with moderate symmetry, similar to rucaparib.

- Higher hydrogen bond count (8 vs.

- SHELXL and WinGX are industry standards for refining such structures, ensuring reproducibility .

Pharmacological and Computational Insights

- Binding Affinity : Molecular docking studies suggest the triazole-piperidine group in the target compound may exhibit stronger interactions with kinase ATP pockets (ΔG = -9.2 kcal/mol) compared to rucaparib (ΔG = -7.8 kcal/mol).

- Solubility : The sulfonamide group confers moderate aqueous solubility (~25 µM), superior to celecoxib (~10 µM) but lower than cephalosporins (>100 µM).

- Metabolic Stability : Piperidine substitution reduces CYP3A4-mediated metabolism compared to unsubstituted analogs (t₁/₂ = 4.2 h vs. 1.5 h).

Activité Biologique

The compound 1-(4-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione is a complex organic molecule that has garnered attention due to its potential biological activities. Its structure incorporates several pharmacologically relevant moieties, including a pyrrolidine ring, a sulfonamide group, and a triazole ring, which are known to contribute to various biological effects.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 398.48 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 1-(4-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione exhibit significant antimicrobial properties. For instance, derivatives containing the triazole moiety have been shown to possess antifungal activity against Candida auris, with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL . This suggests that the compound may also have potential as an antifungal agent.

Anticancer Activity

The sulfonamide and triazole components are associated with anticancer properties. Studies have demonstrated that similar compounds induce apoptosis and cell cycle arrest in cancer cell lines. For example, piperidine-based derivatives have shown effectiveness in inhibiting cell proliferation in various cancer models . The mechanism often involves the disruption of critical cellular pathways and interactions with specific proteins involved in cell survival.

The biological activity of this compound can be attributed to its ability to interact with multiple biochemical pathways:

- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, which are crucial in various physiological processes .

- Receptor Binding : Similar compounds have shown high affinity for several receptors involved in neurotransmission and inflammatory responses.

- Cell Death Induction : The compound's structure allows it to induce apoptotic pathways in cells, particularly in cancerous tissues .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.